![molecular formula C16H26N4OS B5584854 4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5584854.png)
4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine
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Overview
Description
The study and development of pyrazole derivatives, including those incorporating piperidine and thiomorpholine frameworks, have been of significant interest in medicinal chemistry due to their potential biological activities. Compounds like "4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine" may exhibit a range of biological properties, making them valuable for further investigation and application in designing new therapeutic agents.
Synthesis Analysis
Synthesizing compounds that include pyrazole, piperidine, and thiomorpholine moieties often involves multi-step reactions, starting from basic heterocyclic frameworks and introducing various substituents through nucleophilic substitution, amidation, or coupling reactions. The use of α,β-unsaturated carbonyl compounds as precursors in the synthesis of pyrazole derivatives has been highlighted, offering a pathway to introduce the pyrazol-4-yl carbonyl group efficiently (Sharma et al., 2023).
properties
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-13(2)20-12-14(11-17-20)16(21)19-5-3-15(4-6-19)18-7-9-22-10-8-18/h11-13,15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVSIINUPGBGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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